N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZBTDVYBSAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(methylsulfanyl)pyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide by reacting it with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated pyridine derivatives
Scientific Research Applications
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Structural and Functional Insights
- Hydrophobicity vs. Hydrogen Bonding: The methylsulfanyl group in the target compound enhances hydrophobic interactions, as seen in its superior docking score (-5.376) compared to 1-Chloro-3-naphthalen-1-yl-propan-2-one (-5.315) for EGFR inhibition .
- Steric Effects : Substitution with a cycloheptyl group (e.g., N-Cycloheptyl-2-(methylsulfanyl)pyridine-3-carboxamide ) increases steric bulk, which may enhance target selectivity but reduce binding kinetics .
Biological Activity
N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, is a compound that has garnered attention in pharmaceutical research due to its notable biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridine ring substituted with a methylsulfanyl group and a carboxamide functional group. The presence of two methyl groups on the nitrogen atom increases the compound's lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been shown to be effective against various bacterial strains, suggesting its potential as a lead compound in drug development targeting bacterial infections. The compound's mechanism of action may involve interaction with enzymes or receptors involved in cellular signaling pathways.
Antioxidant Activity
Similar compounds have demonstrated antioxidant properties, indicating that this compound may also possess such activity. This could have therapeutic implications for diseases associated with oxidative stress.
Interaction Studies
Studies on the binding affinity of this compound to biological targets reveal potential interactions with cannabinoid receptors. These interactions suggest that the compound may influence signaling pathways associated with pain modulation and neuroprotection.
Comparative Analysis with Similar Compounds
The following table summarizes some structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Mercaptopyridine-3-carboxylic Acid | Contains a thiol group | Precursor for synthesis |
| This compound | Two methyl groups on nitrogen | Increased lipophilicity |
| 2-Methylthio-pyrido-triazolopyrimidines | Contains triazole and pyrimidine moieties | Exhibits antioxidant activity |
This comparison highlights the unique combination of functional groups in this compound, which contributes to its distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of related compounds. For instance, a thesis investigated various N-heterocyclic scaffolds, revealing that certain derivatives exhibited potent growth inhibition against cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. These findings underscore the potential for targeted therapies using compounds structurally related to this compound .
Additionally, molecular docking studies have provided insights into the binding modes of these compounds to key biological targets, further elucidating their mechanisms of action in therapeutic contexts .
Q & A
Q. How can the synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling pyridine-3-carboxamide derivatives with methylsulfanyl groups under controlled conditions. Key steps include:
- Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
- Optimizing reaction temperature (e.g., room temperature) and solvent systems (e.g., ethanol or methanol) to enhance reactivity .
- Purification via recrystallization or column chromatography to isolate high-purity product .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and electronic environments .
- X-ray Diffraction (XRD): Employ SHELX or SIR97 for crystal structure refinement. For example, SHELXL is widely used for small-molecule refinement, while SIR97 integrates direct methods for structure solution .
- FT-IR and Raman Spectroscopy: Identify functional groups (e.g., C=O, S-CH) and validate molecular symmetry .
Q. What chromatographic techniques are suitable for purity assessment?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and solvent systems like ethyl acetate/hexane (1:1) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes with known affinity for pyridine derivatives (e.g., metabotropic glutamate receptors ).
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the methylsulfanyl group’s van der Waals radii and partial charges .
- Validation: Cross-reference docking scores with experimental binding assays (e.g., surface plasmon resonance) to confirm interaction .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis: Perform in vitro assays (e.g., IC determination) across multiple cell lines to account for variability .
- Metabolic Stability Testing: Use liver microsomes or hepatocyte models to assess if metabolic degradation alters activity .
- Structural Analog Comparison: Compare results with derivatives (e.g., N-cycloheptyl analogs) to isolate substituent-specific effects .
Q. How does the methylsulfanyl group influence electronic properties, and how can this be modeled?
Methodological Answer:
- Computational Modeling:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze charge distribution and frontier molecular orbitals .
- Compare Mulliken charges of the methylsulfanyl group with its oxygen/selenium analogs to evaluate electron-withdrawing/donating effects .
- Spectroscopic Validation: Correlate computational results with -NMR chemical shifts to confirm electronic effects .
Q. How to design in vivo studies for evaluating neuropharmacological potential?
Methodological Answer:
- Animal Models: Use restraint-stress or anxiety models (e.g., elevated plus maze) to assess modulation of stress pathways .
- Dosing Protocols: Administer orally (10 mg/kg) or intraperitoneally (3 mg/kg) and measure plasma corticotropin levels via ELISA .
- Receptor Profiling: Perform autoradiography with radiolabeled ligands to confirm target engagement (e.g., V1b receptor antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
